Tenovin-3
抗病毒
sirtuin抑制剂
病毒复制
Researchers studying sirtuin biology often face the challenge of finding a chemical probe that simultaneously inhibits both SIRT1 and SIRT2 without confounding off-target effects. Tenovin-3 addresses this need with a balanced dual-inhibition profile, achieving 73.9±1% SIRT1 and 94.9±1% SIRT2 inhibition at 60 μM, while lacking the tertiary amine structure that introduces lysosomotropic artifacts in autophagy assays.
• Anti-LACV EC50: 2.19 μM; Anti-VV EC50: 2.72 μM - enables dose-response studies of sirtuin-dependent viral replication.
• Selective cytotoxicity in EGFR exon 19 deletion NSCLC (PC9 cells) via dual apoptosis/ferroptosis induction through mitochondrial VDAC1/cytochrome c pathway.
• pKa 4.6 (vs. 9.45 for Tenovin-6) - reduced lysosomal trapping for cleaner mechanistic interpretation.
Supplied as ≥98% purity crystalline solid with full QC documentation. Standard packaging: 5 mg, 25 mg, 100 mg. Bulk quantities available upon request with expedited global delivery.
Molecular Formula
C18H21N3OS
Molecular Weight
327.4 g/mol
CAS No.
1011301-27-1
Cat. No.
B1683005
⚠ Attention: For research use only. Not for human or veterinary use.